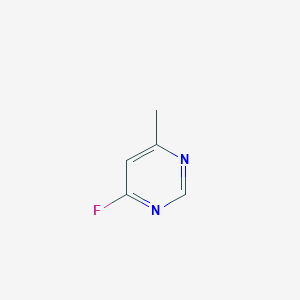

4-Fluoro-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHGUKUBSUWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Fluoro 6 Methylpyrimidine

Reactivity of the Fluorine Moiety on the Pyrimidine (B1678525) Ring

The fluorine atom at the 4-position significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing nature. This effect renders the pyrimidine ring electron-deficient and susceptible to nucleophilic attack.

The carbon-fluorine bond in 4-fluoro-6-methylpyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atom makes the carbon at position 4 electrophilic, facilitating attack by a wide range of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate.

Commonly, reactions with amines, such as piperazine (B1678402) and aniline, proceed under relatively mild conditions to yield the corresponding 4-substituted pyrimidines. For example, the reaction with piperazine in DMF at 80°C gives 4-(piperazino)-6-fluoro-2-methylpyrimidine in good yield. The high reactivity of the C-F bond in SNAr reactions is a notable feature, often surpassing that of other halogens like chlorine in similar positions. rsc.orgmasterorganicchemistry.com This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the SNAr mechanism. masterorganicchemistry.com

The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom itself.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amines | Piperazine, DMF, 80°C | 4-(Piperazino)-6-fluoro-2-methylpyrimidine | |

| Aniline, MeCN, rt | 4-Anilino-6-fluoro-2-methylpyrimidine | ||

| Alcohols | KHMDS, THF/DMF | Carbohydrate-aryl ethers | acs.org |

| Thiols | Thiolates | 4-Thio-substituted pyrimidines | evitachem.com |

Beyond classical SNAr reactions, the C-F bond in fluorinated heterocycles like this compound is a subject of interest in the field of C-F bond activation. chemrxiv.orgnih.gov This area of research focuses on the cleavage of the strong C-F bond, often mediated by transition metal complexes or frustrated Lewis pairs (FLPs), to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov

While specific studies directly on this compound are not extensively detailed in the provided results, the principles from related systems are applicable. For instance, nickel and palladium catalysts have been shown to mediate the activation of C-F bonds in other fluoropyrimidines. nih.gov These reactions often proceed via oxidative addition of the C-F bond to the metal center. rsc.org FLPs, comprising a bulky Lewis acid and a Lewis base, can also facilitate C-F bond cleavage by cooperatively abstracting the fluoride ion. rsc.org These advanced methods open up novel pathways for the functionalization of fluorinated pyrimidines, moving beyond traditional nucleophilic substitution.

Transformations Involving the Methyl Group at Position 6

The methyl group at position 6, while less reactive than the fluorine moiety, provides another site for chemical modification. Its reactivity stems from the acidity of its protons, which are activated by the adjacent electron-withdrawing pyrimidine ring.

The methyl group of this compound can be deprotonated by strong bases to form a carbanionic intermediate. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions. This strategy has been employed for the synthesis of more complex pyrimidine derivatives. mdpi.com

A common approach involves lithiation using organolithium reagents, followed by reaction with an electrophile. mdpi.comresearchgate.net For example, treatment with a strong base can generate an organolithium intermediate, which can then react with aldehydes, ketones, or alkyl halides to introduce new substituents at the 6-position. mdpi.comresearchgate.net This method has been used to synthesize C-6 fluorophenylalkylated pyrimidine derivatives. mdpi.com Condensation reactions with activated carbonyl compounds are also possible, leading to the formation of extended conjugated systems.

The methyl group can undergo oxidation to afford the corresponding aldehyde or carboxylic acid. researchgate.net A common reagent for this transformation is selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide. researchgate.net This reaction, known as the Riley oxidation, provides a direct route to 6-formyl or 6-carboxy-substituted pyrimidines, which are valuable intermediates for further derivatization.

Conversely, while reduction of the methyl group itself is not a typical transformation, the pyrimidine ring can be reduced under certain conditions. However, the focus of this section remains on the methyl group's reactivity.

Reactivity at Unsubstituted Ring Positions

The pyrimidine ring in this compound has two unsubstituted carbon atoms at positions 2 and 5. The electronic nature of the ring, being electron-deficient due to the two nitrogen atoms and the fluorine substituent, generally disfavors electrophilic aromatic substitution.

However, the reactivity at these positions can be influenced by the directing effects of the existing substituents. The methyl group is weakly activating and ortho-, para-directing, while the fluorine is deactivating but also ortho-, para-directing. In the context of the pyrimidine ring, the interplay of these effects and the inherent reactivity of the heterocycle is complex.

Computational studies on related aromatic systems can provide insights into the likely sites of reactivity. nih.govacs.org For instance, theoretical calculations of properties like Hirshfeld charges can predict the most nucleophilic or electrophilic centers in the molecule. nih.gov Experimental studies on related pyrimidine systems show that functionalization at the C-5 position is possible, for example, through palladium-catalyzed cross-coupling reactions. researchgate.net

Electrophilic Aromatic Substitution (EAS) Investigations

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which generally makes it resistant to classical electrophilic aromatic substitution (EAS) reactions. The high stability of the aromatic system means that reactions typically require harsh conditions and often result in low yields.

However, the substituents on the ring significantly influence its reactivity. While the fluorine atom further deactivates the ring towards electrophilic attack, the methyl group at the C-6 position is a potential site for such reactions. Research on related pyrimidine derivatives indicates that the methyl group can undergo electrophilic substitution, such as halogenation or nitration, under specific conditions. For this compound, any electrophilic attack would likely be directed to the methyl group or require activation of the pyrimidine ring itself.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a substituent on the ring, known as a directed metalation group (DMG), directs the deprotonation and subsequent metalation of the adjacent ortho position.

For this compound, two main DoM strategies can be envisaged:

Fluorine as a Directing Group: The fluorine atom can act as a DMG, although it is considered a moderate directing group. organic-chemistry.org The use of strong bases, such as lithium diisopropylamide (LDA) or superbasic systems like nBuLi/KOtBu, could potentially direct metalation to the C-5 position, ortho to the fluorine. organic-chemistry.orgresearchgate.net This would generate a C-5 organometallic intermediate that can be trapped with various electrophiles to introduce new functional groups.

Metalation of the Methyl Group (Lateral Metalation): The nitrogen atoms in the pyrimidine ring can direct the metalation of the C-6 methyl group. This type of reaction, known as lateral metalation, has been demonstrated for 2,4-dimethoxy-6-methylpyrimidine, which undergoes lithiation of the methyl group upon treatment with LDA. nih.gov The resulting organolithium intermediate can then react with electrophiles. A similar strategy could be applicable to this compound, leading to functionalization at the methyl position.

These DoM strategies provide a versatile route to substituted this compound derivatives, which are otherwise difficult to access.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, its halo-derivatives (e.g., where a chloro, bromo, or iodo group is present on the ring) are excellent substrates for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is widely used for creating biaryl structures. Halogenated derivatives of this compound can be effectively coupled with various aryl- or heteroarylboronic acids. For instance, 2-amino-4-chloro-6-methylpyrimidine (B145687) undergoes Suzuki-Miyaura coupling with 4-methylphenylboronic acid to introduce the aryl group. vulcanchem.com Similarly, 2,4-dichloro-6-methylpyrimidine (B20014) can be selectively coupled with 4-fluorophenylboronic acid at the more reactive 2-chloro position. The reactivity of the C-4 halogen allows for subsequent functionalization.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref |

| 2-Amino-4-chloro-6-methylpyrimidine | 4-Methylphenylboronic acid | Palladium catalyst | 2-Amino-6-methyl-4-(4-methylphenyl)pyrimidine | N/A | vulcanchem.com |

| 2,4-Dichloro-6-methylpyrimidine | 4-Fluorophenylboronic acid | Pd catalyst, SPhos ligand | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | N/A | |

| Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Palladium catalyst | (Het)aryl-4H-pyrido[1,2-a]pyrimidin-4-ones | Good to Excellent | rsc.org |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction is highly efficient for creating alkynyl-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, making even chloropyrimidines suitable substrates.

Research has shown that 4-halo-6-methylpyrimidine derivatives are effective partners in Sonogashira couplings. For example, 4-bromo-6-methylpyrimidine (B1371638) can be reacted with terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system to yield 4-ethynyl-6-methylpyrimidine (B1447042) derivatives in high yields. A recent study also demonstrated the successful Sonogashira coupling of 5-iodo-6-methylpyrimidine with various terminal alkynes. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref |

| 4-Bromo-6-methylpyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 4-Alkynyl-6-methylpyrimidine | Up to 90% | |

| 5-Iodo-6-methylpyrimidine | Terminal Alkyne | N/A | 5-Alkynyl-6-methyluridine derivatives | 71-80% | rsc.org |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines | Terminal Alkynes | Palladium(0) catalyst | C-4 Alkynyl-pyrido[1,2-e]purines | Good | researchgate.net |

Other Organometallic Coupling Reactions (e.g., Negishi, Stille)

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile method for forming C-C bonds and has been applied to the synthesis of complex heterocyclic structures. nih.govwikipedia.org A powerful one-pot procedure combines DoM of fluoropyridines with a subsequent Negishi coupling, highlighting its utility for functionalizing fluoro-substituted heterocycles. researchgate.net This approach could be adapted for this compound derivatives.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide using a palladium catalyst. wikipedia.orgikm.org.my While concerns about the toxicity of organotin reagents exist, the reaction is valued for its tolerance of a wide range of functional groups. ikm.org.mymdpi.com The Stille reaction has been used to introduce aryl groups at the C-5 position of 5-bromo-2,4-dimethoxy-6-methylpyrimidine, demonstrating its applicability to substituted pyrimidines. nih.gov

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst | Key Features | Ref |

| Negishi | Fluoropyridines / 2-Haloanilines | Organozinc reagents | Palladium complex | Can be performed in a one-pot sequence with DoM. | researchgate.net |

| Stille | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | Effective for C-5 arylation of pyrimidines. | nih.gov |

Rearrangement Reactions (e.g., Boekelheide rearrangement for N-oxides)

The N-oxide of this compound is a potential substrate for rearrangement reactions, most notably the Boekelheide rearrangement. This reaction typically occurs when a heteroaromatic N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640).

For pyrimidine N-oxides, the Boekelheide rearrangement leads to the formation of 4-acetoxymethyl-substituted pyrimidines. The reaction is believed to proceed, at least in part, through radical intermediates. smolecule.com The synthetic utility of this rearrangement is significant, as it provides a pathway to functionalize the C-4 methyl group (or a group at the C-4 position) via an N-oxide intermediate. rsc.org The reaction of a model pyrimidine N-oxide with acetic anhydride has been studied in detail, confirming the formation of the corresponding 4-acetoxymethyl derivative alongside several side products. smolecule.com Applying this to the N-oxide of this compound would likely result in the formation of 4-fluoro-6-(acetoxymethyl)pyrimidine, offering another route for the elaboration of this heterocyclic system.

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) and other ab initio methods are instrumental in elucidating the electronic properties of molecules like this compound. colab.wsbohrium.com These computational approaches allow for a detailed examination of molecular orbitals, charge distribution, and reactivity descriptors.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. semanticscholar.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govsemanticscholar.org A smaller energy gap generally indicates higher reactivity and lower stability. nih.gov

For pyrimidine derivatives, the HOMO-LUMO gap can be calculated using computational methods like DFT. acs.orgresearchgate.net In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group are expected to influence the energies of the frontier orbitals. The analysis of the spatial distribution of HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. For instance, in related pyrimidine systems, the HOMO is often distributed over the pyrimidine ring and substituents, while the LUMO is typically localized on the pyrimidine ring itself, indicating its susceptibility to nucleophilic attack.

| Parameter | Description | Significance in this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity of the molecule. The methyl group may slightly increase this energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity. The fluorine atom significantly lowers this energy, making the ring more electrophilic. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Table 1. Key Parameters of Frontier Molecular Orbital (FMO) Analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deproteopedia.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation and coordination to metal ions. uni-muenchen.de Conversely, the region around the fluorine atom and the carbon atom attached to it would exhibit a more positive potential due to the high electronegativity of fluorine, indicating a site prone to nucleophilic attack. mdpi.comacs.org The methyl group, being electron-donating, would slightly increase the electron density in its vicinity.

| Region on this compound | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atoms | Negative (Red/Yellow) | Susceptible to electrophilic attack and hydrogen bonding. researchgate.net |

| Fluorine Atom | Positive (Blue) region on adjacent carbon | The C-F carbon is a primary site for nucleophilic aromatic substitution. |

| Methyl Group | Slightly Negative/Neutral (Green/Yellow) | Minor influence on the overall electrostatic potential compared to N and F atoms. |

| Aromatic Ring | Varied, generally electron-deficient | Prone to nucleophilic attack, especially at positions activated by the fluorine atom. |

Table 2. Predicted Molecular Electrostatic Potential (MEP) Regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, which can be quantified by second-order perturbation theory. uni-muenchen.dewisc.edu These donor-acceptor interactions are crucial for understanding hyperconjugative effects and charge transfer within the molecule. researchgate.net

In this compound, NBO analysis can quantify the electronic effects of the fluorine and methyl substituents. The analysis would likely reveal strong σ- and π-electron delocalization from the pyrimidine ring to the highly electronegative fluorine atom. This charge transfer stabilizes the molecule and influences its reactivity. The interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds can also be analyzed to understand the electronic landscape of the molecule.

Influence of Fluorine Substitution on Electron Density Distribution and Reactivity

The substitution of a hydrogen atom with fluorine has a profound impact on the electronic properties and reactivity of the pyrimidine ring. ontosight.ai Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring. vulcanchem.com This "perfluorination effect" creates regions of diminished negative charge, making the ring more susceptible to nucleophilic attack. mdpi.com

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures, activation energies, and reaction pathways. chemrxiv.org

Transition State Analysis for Key Reactions (e.g., SNAr, Cycloadditions)

Nucleophilic Aromatic Substitution (SNAr): SNAr is a key reaction for functionalizing fluorinated pyrimidines. Theoretical studies can elucidate the mechanism of SNAr reactions of this compound. The reaction can proceed through a single-step concerted mechanism or a two-step mechanism involving a Meisenheimer intermediate. researchgate.net DFT calculations can be used to locate the transition state(s) and any intermediates along the reaction coordinate. nih.gov The calculated activation energies can provide insights into the reaction rates and the regioselectivity of the substitution. For instance, calculations can predict whether a nucleophile will preferentially attack the C4 position (bearing the fluorine) or other positions on the pyrimidine ring. The stability of the transition state is often enhanced by the electronegativity of the fluorine atom.

Cycloaddition Reactions: Pyrimidine derivatives can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where they can act as either the diene or the dienophile. researchgate.netlibretexts.org Computational studies can model these reactions to predict their feasibility and stereochemical outcomes. chadsprep.com By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner, the nature of the interaction (normal or inverse electron-demand) can be determined. imperial.ac.uk Transition state analysis can identify the concerted or stepwise nature of the cycloaddition and predict the activation barriers, providing a deeper understanding of the reaction mechanism. acs.org

Energetic Profiles and Reaction Pathways

Theoretical and computational chemistry offers powerful tools to investigate the energetic landscapes and reaction pathways of molecules like this compound. By employing quantum mechanical calculations, researchers can model the molecule's behavior in various chemical transformations, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a commonly utilized method for these studies, often with hybrid functionals such as B3LYP, to balance accuracy and computational cost. acs.orgrsc.orgbohrium.com These calculations can elucidate the mechanisms of reactions such as nucleophilic or electrophilic substitutions. For instance, in the case of related halogenated pyrimidines, the chlorine atom is a common site for nucleophilic attack. While this compound lacks a chloro substituent, the fluorine atom and the pyrimidine ring itself can be subject to nucleophilic or electrophilic interactions.

Computational models can predict the transition state structures and their corresponding activation energies, which are crucial for understanding reaction kinetics. By mapping the potential energy surface, the most favorable reaction pathways can be identified. For example, a computational study could compare the energy barriers for a nucleophilic attack at the C4 position (bearing the fluorine) versus other positions on the pyrimidine ring. This would help in predicting the regioselectivity of such reactions.

Furthermore, the influence of the methyl group at the C6 position on the reactivity of the pyrimidine ring can be quantified. The electron-donating nature of the methyl group can affect the electron distribution within the ring, influencing its susceptibility to different types of chemical attack. Energetic profiles can also be calculated for processes like protonation or the formation of intermolecular complexes, providing a deeper understanding of the molecule's chemical behavior.

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including this compound. These predictions can aid in the identification and characterization of the compound and provide a deeper understanding of its electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry can accurately predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). unl.edu For this compound, this would involve calculations for the ¹H, ¹³C, and ¹⁹F nuclei.

DFT calculations, particularly with functionals like B3LYP and extended basis sets (e.g., 6-311++G(2d,p)), have been shown to provide reliable predictions of ¹³C NMR chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. By computing the isotropic shielding constants for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The prediction of carbon-fluorine spin-spin coupling constants (¹J(C,F), ²J(C,F), etc.) is also computationally accessible, often requiring specific functionals like BHandH for better accuracy. rsc.org These coupling constants provide valuable information about the connectivity and spatial relationships between atoms. organicchemistrydata.orgoregonstate.edu

Below is a representative table of predicted NMR data for this compound, based on typical values for similar fluorinated pyrimidine derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Relevant Coupling Constants (J, Hz) |

| ¹H (methyl) | ~2.5 | ³J(H,H) with ring protons |

| ¹H (ring) | 7.0 - 8.5 | ³J(H,H), ⁴J(H,F) |

| ¹³C (methyl) | ~20 | ¹J(C,H) |

| ¹³C (C2) | ~158 | ²J(C,F) |

| ¹³C (C4) | ~165 | ¹J(C,F) |

| ¹³C (C5) | ~115 | ²J(C,F) |

| ¹³C (C6) | ~160 | ²J(C,F) |

| ¹⁹F | -70 to -90 | ¹J(F,C), ²J(F,C), ⁴J(F,H) |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual experimental values may vary.

Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net These predictions are typically performed using DFT calculations, which yield a set of normal modes of vibration and their corresponding frequencies. bohrium.comfaccts.de

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. orientjchem.org The analysis of the predicted vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as C-H stretching, C-F stretching, and ring deformation modes. researchgate.netorientjchem.org

A predicted vibrational analysis for this compound would likely show characteristic bands for the pyrimidine ring, the methyl group, and the carbon-fluorine bond.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretching (methyl) | 2850 - 3000 | IR, Raman |

| C=N stretching (ring) | 1500 - 1600 | IR, Raman |

| C=C stretching (ring) | 1400 - 1550 | IR, Raman |

| C-F stretching | 1200 - 1300 | Strong in IR |

| Ring breathing/deformation | 800 - 1000 | IR, Raman |

Note: The frequency ranges in this table are representative and based on computational studies of similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules like this compound. researchgate.netedinst.comchemrxiv.org These simulations provide insights into the electronic transitions that occur when the molecule absorbs light.

By calculating the vertical excitation energies and oscillator strengths, the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands can be predicted. researchgate.nettorvergata.it The nature of the electronic transitions, such as n→π* or π→π*, can be determined by analyzing the molecular orbitals involved. mdpi.com

Simulations can also be extended to predict fluorescence emission spectra by optimizing the geometry of the molecule in its first excited state. chemrxiv.orgtorvergata.it The difference between the absorption and emission maxima provides the Stokes shift, which is an important photophysical parameter. mdpi.com The solvent environment can also be included in these simulations using implicit or explicit solvent models to provide more realistic predictions. chemrxiv.org

For this compound, TD-DFT calculations would likely predict absorption maxima in the UV region, characteristic of heteroaromatic systems. The presence of the fluorine and methyl substituents would be expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths. researchgate.netmdpi.com

| Parameter | Predicted Value/Characteristic |

| Absorption λ_max | ~260 - 280 nm |

| Molar Absorptivity (ε) | High for π→π* transitions |

| Emission λ_max | Red-shifted from absorption |

| Stokes Shift | Dependent on structural relaxation in the excited state |

Note: These values are illustrative and based on general knowledge of similar aromatic systems.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can still provide valuable insights, particularly concerning the orientation of the methyl group. Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time at different temperatures. nih.govrsc.orgresearchgate.net

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. nih.gov These simulations can reveal the preferred conformations and the energy barriers between them. For this compound, MD simulations could be used to study the rotational barrier of the methyl group and any potential out-of-plane distortions of the pyrimidine ring.

Furthermore, MD simulations are particularly useful for studying the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. By including explicit solvent molecules in the simulation, the dynamic interactions between the solute and solvent can be investigated, providing a more realistic picture of the molecule's behavior in solution. torvergata.itresearchgate.net This can be important for understanding its solubility and transport properties. The insights from conformational analysis and MD simulations can complement the static picture provided by quantum mechanical calculations. rsc.org

Conclusion

4-Fluoro-6-methylpyrimidine has firmly established itself as a cornerstone in the field of modern organic synthesis. Its unique combination of a fluorinated pyrimidine (B1678525) core and a strategically placed methyl group provides a versatile and reactive scaffold for the construction of a wide array of complex molecules. The predictable reactivity of the C4-fluorine bond in nucleophilic aromatic substitution and cross-coupling reactions allows for the facile introduction of diverse functionalities. As the demand for novel molecules with tailored properties continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of key building blocks like this compound is certain to increase, paving the way for future innovations in chemical synthesis.

Advanced Analytical Methodologies for Characterization of 4 Fluoro 6 Methylpyrimidine and Its Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 4-Fluoro-6-methylpyrimidine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound (C₅H₅FN₂), the exact mass of its protonated molecule ([M+H]⁺) can be calculated and then compared to the experimentally measured m/z value. The close agreement between the theoretical and observed mass confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. This technique is crucial for verifying the identity of a newly synthesized batch or for identifying unknown derivatives in complex reaction mixtures.

Table 1: Illustrative HRMS Data for this compound

| Adduct Ion | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₅H₆FN₂⁺ | 113.0518 | 113.0516 | -1.8 |

| [M+Na]⁺ | C₅H₅FN₂Na⁺ | 135.0338 | 135.0335 | -2.2 |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons of that type. Furthermore, spin-spin coupling between adjacent, non-equivalent protons provides connectivity information, observed as splitting of the signals into multiplets. The coupling constant (J) is a measure of the interaction strength.

Table 2: Expected ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ | ~2.5 | Singlet (s) | - | 3H |

| H-5 | ~7.3 | Doublet (d) | ~3-4 Hz (⁴JH-F) | 1H |

| H-2 | ~8.6 | Singlet (s) | - | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), resulting in a doublet, which is a key identifying feature.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) |

|---|---|---|

| CH₃ | ~24 | - |

| C-5 | ~115 | ²J ≈ 4 |

| C-2 | ~158 | ⁴J ≈ 3 |

| C-6 | ~165 | ²J ≈ 15 |

| C-4 | ~168 | ¹J ≈ 200 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to observe fluorine atoms. chemsynthesis.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, a single signal would be expected. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. chemsynthesis.comsynblock.com Moreover, the fluorine atom will couple with nearby protons (e.g., H-5), and this coupling can be observed in both the ¹H and ¹⁹F spectra, providing further structural confirmation. chemsynthesis.com

Table 4: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JF-H, Hz) |

|---|---|---|---|

| F-4 | ~ -70 to -90 | Doublet (d) | ~3-4 Hz (to H-5) |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the entire carbon skeleton and for assigning quaternary (non-protonated) carbons.

Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Structure Determination

When a compound can be grown as a single crystal, Single Crystal X-Ray Diffraction (SCXRD) provides the most definitive structural information. rsc.org This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound or its derivatives, an SCXRD analysis would provide an unambiguous confirmation of its molecular structure, free from the ambiguities that can sometimes arise from spectroscopic data alone. The results are typically presented as a Crystallographic Information File (CIF), which contains all the atomic coordinates and crystallographic parameters. This method also reveals how molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net

Table 5: Illustrative Crystallographic Data Parameters from SCXRD

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| R-factor | Indicator of the quality of the structural model |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous characterization of this compound and its derivatives is essential for ensuring their quality and efficacy in various applications. Advanced chromatographic techniques are indispensable for assessing the purity of these compounds and for the critical separation of any potential isomers generated during synthesis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. researchgate.netmdpi.com This method utilizes a nonpolar stationary phase, typically octadecyl- (C18) or octyl- (C8) bonded silica, and a polar mobile phase. researchgate.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be accurately determined by monitoring the elution profile for any impurity peaks. Isocratic elution, with a constant mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is often sufficient for routine purity checks. researchgate.net However, for complex mixtures containing closely related impurities or isomers, gradient elution, where the mobile phase composition is varied over time, offers superior separation power. nih.govresearchgate.net

Advanced detection methods are crucial for comprehensive analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful, as it can acquire UV-Vis spectra across a range of wavelengths simultaneously. mdpi.com This allows for peak purity analysis and can help in the tentative identification of impurities by comparing their UV spectra with that of the main compound. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information, aiding in the unequivocal identification of impurities and degradation products. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometer (MS), GC-MS provides excellent separation efficiency and definitive identification of the separated components. researchgate.netscholaris.ca

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable. scholaris.ca

The mass spectrometer detector ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the positive identification of this compound and the characterization of any co-eluting impurities. researchgate.net GC-MS is particularly effective for separating positional isomers, which can be challenging to resolve by other methods. jiangnan.edu.cn The high resolution of capillary GC columns can often differentiate between isomers with very similar physical properties.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular structure of this compound by probing the vibrational modes of its chemical bonds. researchgate.netresearchgate.netnih.gov These techniques are complementary and are used to identify functional groups and gain insights into the molecule's conformation.

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of vibrational modes such as stretching and bending. innovatechlabs.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. ijirset.comresearchgate.net For this compound, characteristic bands for the pyrimidine ring, the C-F bond, and the methyl group can be identified. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine ring are found in the 1600-1400 cm⁻¹ region. researchgate.net The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1100 cm⁻¹ region. researchgate.net

FT-Raman spectroscopy involves the inelastic scattering of laser light by the molecule. researchgate.netresearchgate.net While the selection rules for Raman scattering differ from those for IR absorption, the information obtained is similar. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a useful complementary technique to FT-IR. researchgate.net The symmetric "ring breathing" vibration of the pyrimidine skeleton often gives a strong and characteristic band in the Raman spectrum. researchgate.net

By comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. This allows for a comprehensive understanding of the molecular structure and can be used to confirm the identity and purity of synthesized this compound.

Table 3: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3100-3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| ~2980-2870 | Methyl C-H stretching | FT-IR, FT-Raman |

| ~1600-1550 | Pyrimidine ring C=N stretching | FT-IR, FT-Raman |

| ~1500-1400 | Pyrimidine ring C=C stretching | FT-IR, FT-Raman |

| ~1460 | Methyl C-H asymmetric bending | FT-IR |

| ~1380 | Methyl C-H symmetric bending | FT-IR |

| ~1250-1100 | C-F stretching | FT-IR |

| ~1000 | Pyrimidine ring breathing | FT-Raman |

Applications of 4 Fluoro 6 Methylpyrimidine As a Molecular Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Novel Heterocyclic Systems

The reactivity of the C-F bond in 4-fluoro-6-methylpyrimidine, often enhanced by the electron-withdrawing nature of the pyrimidine (B1678525) ring, allows for facile nucleophilic substitution. This characteristic is extensively exploited in the synthesis of various heterocyclic structures.

Expansion to Fused Pyrimidine Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Fused pyrimidine ring systems are prevalent scaffolds in medicinal chemistry and materials science. One common strategy to synthesize such systems involves the condensation of a pyrimidine derivative with a molecule containing appropriately positioned functional groups to facilitate cyclization.

While direct synthesis of pyrazolo[1,5-a]pyrimidines from this compound is a plausible synthetic route, a more frequently employed strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netnih.govrsc.orgresearchgate.net In a typical reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

A key reaction for the formation of pyrazolo[1,5-a]pyrimidines is the reaction of a substituted pyrimidine with hydrazine (B178648) or its derivatives. For instance, heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine derivatives can lead to the formation of 4-hydrazino derivatives, which can then cyclize to form pyrazolo[3,4-d]pyrimidine structures. nih.gov This highlights the general reactivity of halopyrimidines towards hydrazine, suggesting that this compound could similarly react to form a 4-hydrazinyl-6-methylpyrimidine (B2837149) intermediate, a direct precursor to a methyl-substituted pyrazolo[1,5-a]pyrimidine.

Table 1: General Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines

| Precursor 1 | Precursor 2 | Conditions | Product |

|---|---|---|---|

| 5-Aminopyrazole | β-Dicarbonyl Compound | Acidic or basic | Pyrazolo[1,5-a]pyrimidine |

| Isoflavone | 3-Aminopyrazole | Microwave irradiation or conventional heating | 5,6-Diarylpyrazolo[1,5-a]pyrimidine or 6,7-diarylpyrazolo[1,5-a]pyrimidine |

Construction of Pyrimidine-Containing Macrocycles or Supramolecular Architectures

The construction of macrocycles and supramolecular architectures often relies on the directional and reversible nature of non-covalent interactions or the strategic formation of covalent bonds to create large, organized structures. wikipedia.org Pyrimidine units, with their nitrogen atoms acting as hydrogen bond acceptors, are excellent candidates for incorporation into such systems.

The synthesis of pyrimidine-based macrocycles can be achieved through various strategies, including on-resin synthesis of peptide macrocycles and microwave-assisted synthesis of crown ethers. nih.gov The key is the use of bifunctional building blocks that can undergo cyclization. This compound, with its reactive fluoro group, can be envisioned as a component in such syntheses, where the fluorine acts as a leaving group in a nucleophilic substitution reaction to close a macrocyclic ring.

Role in Functional Materials and Polymer Chemistry

The incorporation of fluorinated pyrimidine moieties into larger molecular frameworks can significantly influence the material's physical and chemical properties, such as liquid crystallinity, and optical and electronic characteristics.

Components in Liquid Crystalline Materials

Fluorinated compounds are widely used in the design of liquid crystals due to the unique properties conferred by the fluorine atom, including high electronegativity, small van der Waals radius, and the ability to induce a significant dipole moment. beilstein-journals.orgnih.govnih.gov The introduction of fluorine can affect the mesophase behavior, dielectric anisotropy, and viscosity of the liquid crystalline material.

While specific examples detailing the use of this compound in liquid crystal synthesis are not prevalent in the readily available literature, the general principles of liquid crystal design suggest its potential utility. The pyrimidine core can act as a rigid mesogenic unit, and the fluoro and methyl substituents can be used to tune the molecule's polarity and shape, which are critical factors in determining liquid crystalline properties. For instance, fluorinated bicyclohexane and bis(cyclohexyl)ethane derivatives have been explored as liquid crystals with negative dielectric anisotropy. beilstein-journals.org

Building Blocks for Optoelectronic Materials

Pyrimidine derivatives are of interest in the field of optoelectronics due to their electron-deficient nature, which can be exploited in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The introduction of fluorine atoms can further enhance these properties by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can improve electron injection and transport.

The synthesis of pyrimidine-based emitters for OLEDs often involves the coupling of a pyrimidine core with electron-donating units to create a donor-acceptor structure, which can lead to efficient thermally activated delayed fluorescence (TADF). nih.gov While direct use of this compound in such complex structures is not explicitly documented in the provided search results, its potential as a starting material for more elaborate pyrimidine-based optoelectronic materials is evident. For instance, 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have been synthesized and their photophysical properties investigated, demonstrating the versatility of the pyrimidine scaffold in creating photoactive molecules. acs.org

Scaffolds for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.commdpi.comnih.govrsc.org The properties of these materials are largely determined by the organic ligands used in their construction.

Pyrimidine-containing ligands have been successfully employed in the synthesis of MOFs. ugr.es The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and additional functional groups on the pyrimidine can act as linking points to build the framework. For example, pyrimidine-4,6-dicarboxylate has been used as a ligand to create a luminescent MOF with lead(II). ugr.es this compound could be functionalized with coordinating groups, such as carboxylic acids or pyridyls, to serve as a ligand for MOF synthesis. The fluorine atom could potentially influence the electronic properties of the resulting MOF or be used as a site for post-synthetic modification.

Similarly, in COFs, which are constructed from organic building blocks linked by covalent bonds, fluorinated and pyrimidine-based monomers can be used to create materials with tailored properties. mdpi.comrsc.orgnih.gov Fluorinated COFs have been investigated for applications such as drug delivery. rsc.org While the direct use of this compound as a monomer in COF synthesis is not explicitly detailed, its structure suggests it could be a precursor to bifunctional or trifunctional monomers necessary for COF formation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole |

| 2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid |

| 4-Hydrazinyl-6-methylpyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| 2,4-Diaminopyrimidine |

| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine |

Development of Novel Synthetic Methodologies and Reagents

The quest for synthetic efficiency, atom economy, and molecular complexity has led to the development of sophisticated synthetic strategies. This compound, with its distinct functional handles, is a prime candidate for the exploration of novel reaction pathways and the design of new reagents.

Utilizing this compound in Cascade or Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste generation, and the rapid construction of complex molecular frameworks. e-bookshelf.denih.gov The structure of this compound presents several opportunities for its integration into cascade reaction sequences.

The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic aromatic substitution at the fluorine-bearing carbon, can initiate a cascade sequence. For instance, a nucleophile could displace the fluoride (B91410) ion, and the resulting intermediate could undergo a subsequent intramolecular cyclization or reaction with another component in the reaction mixture. The methyl group also offers a handle for functionalization, such as through deprotonation to form a nucleophilic species that can participate in subsequent bond-forming events.

While specific, documented examples of this compound in cascade reactions are not prevalent in readily accessible literature, the principles of cascade reaction design suggest its potential. A hypothetical cascade involving this building block is outlined below:

| Reaction Step | Description | Potential Role of this compound |

| Initiation | Nucleophilic Aromatic Substitution | The fluorine atom at the 4-position acts as a leaving group, allowing for the introduction of a nucleophile that contains additional reactive functionality. |

| Propagation | Intramolecular Cyclization | The newly introduced substituent could contain a nucleophilic or electrophilic center that reacts with another part of the molecule, such as the methyl group or another position on the pyrimidine ring. |

| Termination | Aromatization or Further Functionalization | The cascade could terminate with the formation of a stable, fused heterocyclic system or a functionalized pyrimidine derivative. |

The development of such cascade reactions would be highly valuable for the efficient synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursors for Catalytic Ligands in Transition Metal Catalysis

Transition metal catalysis is an indispensable tool in modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. The performance of a transition metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. These ligands modulate the metal's electronic and steric properties, thereby controlling its reactivity and selectivity.

Fluorinated organic molecules have found increasing use as ligands in transition metal catalysis. The introduction of fluorine can significantly alter the electronic properties of a ligand, often leading to improved catalytic activity, stability, and selectivity. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the metal center, which can be beneficial in many catalytic cycles.

This compound serves as a valuable precursor for the synthesis of novel ligands for transition metal catalysis. The pyrimidine core can act as a coordinating moiety through its nitrogen atoms, while the fluorine and methyl groups provide sites for further functionalization to create bidentate or polydentate ligands. For example, the methyl group can be elaborated into a side chain containing another donor atom, such as phosphorus, nitrogen, or oxygen, leading to the formation of a chelating ligand.

The synthesis of such ligands would involve standard organic transformations, as illustrated in the following conceptual synthetic scheme:

| Starting Material | Reaction Sequence | Resulting Ligand Type | Potential Metal Coordination |

| This compound | 1. Functionalization of the methyl group (e.g., lithiation followed by reaction with a chlorophosphine). 2. Nucleophilic substitution of the fluorine atom with a coordinating group. | P,N-ligand | Palladium, Rhodium, Iridium |

| This compound | 1. Conversion of the methyl group to an amino group. 2. Condensation with a carbonyl compound to form a Schiff base ligand. | N,N-ligand | Copper, Nickel, Cobalt |

The resulting transition metal complexes could find applications in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The presence of the fluorine atom on the pyrimidine ring could impart unique properties to these catalysts, potentially leading to enhanced performance compared to their non-fluorinated analogues.

An in-depth exploration of this compound reveals a compound of significant interest in the advancement of chemical synthesis and material science. As research progresses, future directions are focused on enhancing its synthesis, exploring its chemical behaviors, integrating it into functional materials, and utilizing computational tools to unlock new applications. This article delves into the emerging research avenues that promise to shape the future of this versatile fluorinated heterocycle.

Future Directions and Emerging Research Avenues

The exploration of 4-fluoro-6-methylpyrimidine and its derivatives is entering a new phase, driven by advancements in sustainable chemistry, reaction engineering, materials science, and computational power. Researchers are now looking beyond fundamental synthesis and characterization to unlock the full potential of this versatile chemical scaffold. The following sections outline the key future directions and emerging research avenues that are poised to define the next generation of innovation for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.